1'-(3,4-dimethylbenzyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(3,4-dimethylbenzyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, commonly known as DIBP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of pharmacology and medicinal chemistry.
Mechanism of Action
DIBP acts as a selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels is responsible for the CNS stimulant effects of DIBP. DIBP also acts as an antagonist at the sigma-1 receptor, which is involved in pain modulation and neuroprotection.
Biochemical and Physiological Effects:
DIBP has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to have analgesic and antinociceptive effects. DIBP has been found to increase dopamine levels in the brain, which is responsible for its CNS stimulant effects.
Advantages and Limitations for Lab Experiments
One advantage of using DIBP in lab experiments is its selectivity for dopamine reuptake inhibition, which makes it a useful tool for studying dopamine neurotransmission. However, one limitation is its potential toxicity, which requires careful handling and monitoring during experiments.
Future Directions
1. Further investigation into the potential therapeutic applications of DIBP for neurological disorders such as Parkinson's disease and ADHD.
2. Development of more selective and less toxic dopamine reuptake inhibitors based on the structure of DIBP.
3. Study of the effects of DIBP on other neurotransmitters and receptors in the brain.
4. Investigation of the potential use of DIBP as an analgesic and antinociceptive agent in clinical settings.
5. Examination of the long-term effects of DIBP on the brain and its potential for addiction and abuse.
Synthesis Methods
The synthesis of DIBP involves the reaction of 3,4-dimethylbenzyl chloride with 1-pyrrolidinecarbonyl chloride in the presence of a base, followed by reaction with 1,4-diaminopiperidine. The final product is obtained after purification and isolation through column chromatography.
Scientific Research Applications
DIBP has been studied for its potential application as a central nervous system (CNS) stimulant and as a treatment for various neurological disorders. It has also been investigated for its analgesic and antinociceptive properties.
properties
IUPAC Name |
[1-[1-[(3,4-dimethylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O/c1-19-5-6-21(17-20(19)2)18-25-13-9-23(10-14-25)26-15-7-22(8-16-26)24(28)27-11-3-4-12-27/h5-6,17,22-23H,3-4,7-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRZZQJTPOMLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3,4-Dimethylbenzyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.